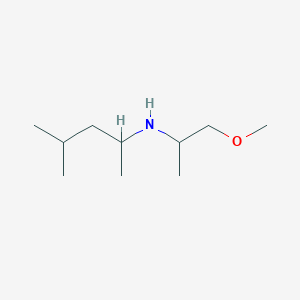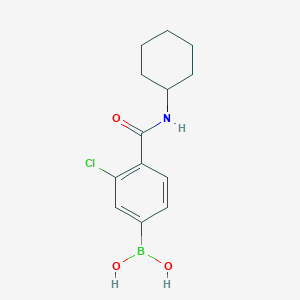
(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid
説明
“(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H17BClNO3 . It is used for proteomics research .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . The Suzuki–Miyaura coupling reaction is one of the most common methods used for the synthesis of boronic acids . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid” consists of a phenyl ring substituted with a boronic acid group, a chlorine atom, and a cyclohexylcarbamoyl group .
Chemical Reactions Analysis
Boronic acids, such as “(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid”, are often used as reactants in various chemical reactions. For instance, they can participate in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .
Physical And Chemical Properties Analysis
“(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid” is a solid compound that should be stored in an inert atmosphere at room temperature .
科学的研究の応用
Cross-Coupling Reactions
(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid: is utilized in various cross-coupling reactions, which are pivotal in the synthesis of complex organic compounds. These reactions include the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds. The boronic acid acts as a key reagent, coupling with halide-substituted compounds in the presence of a palladium catalyst .
Catalysis
The Lewis acidity of boronic acids makes them excellent catalysts for certain organic transformations. For example, they can catalyze the regioselective functionalization of diols and carbohydrates, as well as epoxide ring-opening reactions. This is particularly useful in the synthesis of fine chemicals and pharmaceutical intermediates .
Medicinal Chemistry
Boronic acids, including (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid , have shown potential in medicinal chemistry. They are investigated for their ability to act as protease inhibitors, which could lead to new treatments for diseases such as cancer and viral infections .
Polymer and Optoelectronics Materials
In the field of materials science, boronic acids are used to modify polymers and create optoelectronic materials. Their ability to form stable covalent bonds with various organic substrates allows for the development of materials with specific optical and electronic properties .
Sensing Applications
Boronic acids are known for their ability to interact with diols and Lewis bases, making them suitable for use in sensing applications. They can be incorporated into sensors for detecting sugars, which is valuable in diabetes management, or for the detection of other biologically relevant molecules .
Biological Labelling and Protein Manipulation
The diol interaction capability of boronic acids also enables their use in biological labelling and protein manipulation. They can be used to label cell surfaces or to modify proteins, which is beneficial for various biochemical assays and research applications .
Safety and Hazards
The safety information for “(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
Boronic acids and their derivatives have been gaining interest in medicinal chemistry due to their diverse biological activities and their potential as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, further studies on boronic acids, including “(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid”, are expected to lead to the development of new promising drugs .
特性
IUPAC Name |
[3-chloro-4-(cyclohexylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO3/c15-12-8-9(14(18)19)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKODTKFSLUDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2CCCCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656882 | |
| Record name | [3-Chloro-4-(cyclohexylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid | |
CAS RN |
957034-65-0 | |
| Record name | B-[3-Chloro-4-[(cyclohexylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957034-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-4-(cyclohexylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1461482.png)
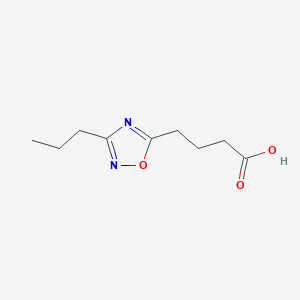
![2-[4-(3,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461485.png)
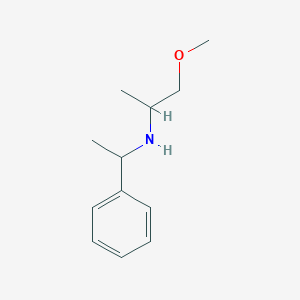
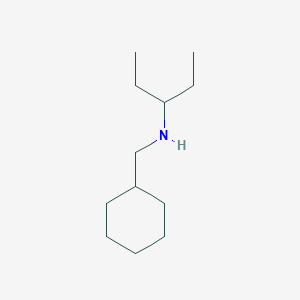
![3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B1461492.png)
![N-[(4-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1461493.png)

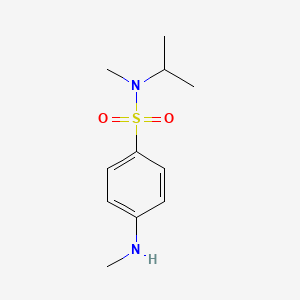
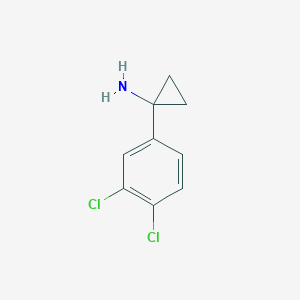
amine](/img/structure/B1461501.png)
![(3-Methylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461502.png)
